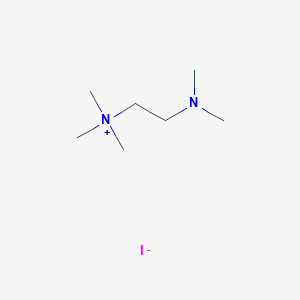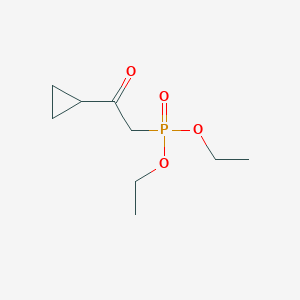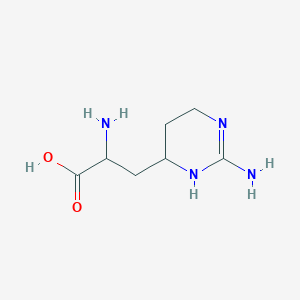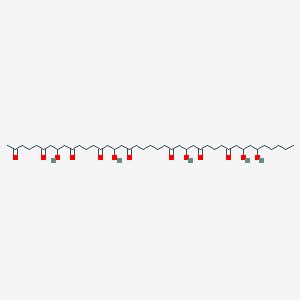
Phenylcarbamic acid--3,3-dichloro-2,2,3-trifluoropropan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol (1/1) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of phenylcarbamic acid and a trifluoropropanol moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol typically involves the reaction of phenylcarbamic acid with 3,3-dichloro-2,2,3-trifluoropropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenyl isocyanate and 3,3-dichloro-2,2,3-trifluoropropanol, which react to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Phenylcarbamic acid: Shares the phenylcarbamic acid moiety but lacks the trifluoropropanol group.
3,3-Dichloro-2,2,3-trifluoropropanol: Contains the trifluoropropanol group but not the phenylcarbamic acid moiety.
Propiedades
Número CAS |
66185-64-6 |
|---|---|
Fórmula molecular |
C10H10Cl2F3NO3 |
Peso molecular |
320.09 g/mol |
Nombre IUPAC |
3,3-dichloro-2,2,3-trifluoropropan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H3Cl2F3O/c9-7(10)8-6-4-2-1-3-5-6;4-3(5,8)2(6,7)1-9/h1-5,8H,(H,9,10);9H,1H2 |
Clave InChI |
CBFVXYXNHJALNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)O.C(C(C(F)(Cl)Cl)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)





![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)



![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
